molecular formula C25H24N4OS B10866940 3-(9-Tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol

3-(9-Tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol

Cat. No.: B10866940
M. Wt: 428.6 g/mol
InChI Key: HKMHFBUNLDMBKS-UHFFFAOYSA-N
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Description

3-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-NAPHTHOL is a complex organic compound featuring a unique structure that combines a naphthol moiety with a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-NAPHTHOL typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the naphthol moiety and the tert-butyl group. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-NAPHTHOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthol moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

3-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-NAPHTHOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-NAPHTHOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-tert-butyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Uniqueness

The uniqueness of 3-[9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-NAPHTHOL lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

3-(13-tert-butyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)naphthalen-2-ol

InChI

InChI=1S/C25H24N4OS/c1-25(2,3)16-8-9-17-20(12-16)31-24-21(17)23-27-22(28-29(23)13-26-24)18-10-14-6-4-5-7-15(14)11-19(18)30/h4-7,10-11,13,16,30H,8-9,12H2,1-3H3

InChI Key

HKMHFBUNLDMBKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC6=CC=CC=C6C=C5O

Origin of Product

United States

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